molecular formula C15H14O3S B388241 (2E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

(2E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B388241
M. Wt: 274.3g/mol
InChI Key: FLHBTIDYDRABCO-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological and pharmacological properties Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which imparts unique chemical reactivity and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an alcoholic solvent like ethanol or methanol at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale chalcone synthesis can be applied. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The biological activity of (2E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one is primarily attributed to its α,β-unsaturated carbonyl system, which can interact with various biological targets. The compound can inhibit enzymes by forming covalent bonds with nucleophilic residues in the active site. It can also induce apoptosis in cancer cells by disrupting cellular signaling pathways and causing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound of the chalcone family, known for its broad spectrum of biological activities.

    Flavonoids: A class of compounds structurally related to chalcones, with well-documented antioxidant and anti-inflammatory properties.

    Curcumin: A natural compound with a similar α,β-unsaturated carbonyl system, known for its anti-inflammatory and anticancer effects.

Uniqueness

(2E)-3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one stands out due to the presence of both dimethoxyphenyl and thienyl groups, which confer unique electronic and steric properties. These features enhance its reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C15H14O3S

Molecular Weight

274.3g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C15H14O3S/c1-17-13-8-6-11(10-14(13)18-2)5-7-12(16)15-4-3-9-19-15/h3-10H,1-2H3/b7-5+

InChI Key

FLHBTIDYDRABCO-FNORWQNLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CS2)OC

SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CS2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CS2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.